molecular formula C8H16O B160296 (3S)-3,4,4-Trimethyl-2-pentanone CAS No. 133524-14-8

(3S)-3,4,4-Trimethyl-2-pentanone

Cat. No. B160296
CAS RN: 133524-14-8
M. Wt: 128.21 g/mol
InChI Key: RAQLTZBGPDCFJW-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S)-3,4,4-Trimethyl-2-pentanone, also known as diisobutyl ketone (DIBK), is a colorless liquid with a sweet odor. It is a ketone that is commonly used as a solvent in various industrial applications, such as in the production of coatings, adhesives, and polymers. DIBK is also used as a reagent in organic synthesis and as an extraction solvent in analytical chemistry.

Mechanism of Action

The mechanism of action of DIBK is not well understood. However, it is believed to act as a central nervous system depressant and can cause dizziness, nausea, and headache in high concentrations.
Biochemical and Physiological Effects:
DIBK has been shown to have low acute toxicity in animal studies. However, chronic exposure to high concentrations of DIBK can cause liver and kidney damage. DIBK has also been shown to have mutagenic and carcinogenic properties in animal studies.

Advantages and Limitations for Lab Experiments

DIBK is a versatile solvent that can dissolve a wide range of organic compounds. It is also relatively inexpensive and readily available. However, DIBK has a high vapor pressure and can be flammable, which can pose safety hazards in the laboratory.

Future Directions

There are several future directions for research on DIBK. One area of research is the development of safer and more environmentally friendly solvents for use in industrial applications. Another area of research is the investigation of the mutagenic and carcinogenic properties of DIBK and its potential effects on human health. Additionally, further research is needed to understand the mechanism of action of DIBK and its potential effects on the central nervous system.

Synthesis Methods

DIBK can be synthesized by the oxidation of (3S)-3,4,4-Trimethyl-2-pentanone carbinol with chromic acid or potassium permanganate. It can also be produced by the dehydrogenation of isobutyl alcohol using copper chromite catalyst.

Scientific Research Applications

DIBK is widely used in scientific research as a solvent for various organic compounds. It is also used as a reagent in organic synthesis, such as in the preparation of ketones, aldehydes, and esters. DIBK is also used as an extraction solvent in analytical chemistry, particularly in the extraction of metals from ores and minerals.

properties

CAS RN

133524-14-8

Product Name

(3S)-3,4,4-Trimethyl-2-pentanone

Molecular Formula

C8H16O

Molecular Weight

128.21 g/mol

IUPAC Name

(3S)-3,4,4-trimethylpentan-2-one

InChI

InChI=1S/C8H16O/c1-6(7(2)9)8(3,4)5/h6H,1-5H3/t6-/m1/s1

InChI Key

RAQLTZBGPDCFJW-ZCFIWIBFSA-N

Isomeric SMILES

C[C@H](C(=O)C)C(C)(C)C

SMILES

CC(C(=O)C)C(C)(C)C

Canonical SMILES

CC(C(=O)C)C(C)(C)C

synonyms

2-Pentanone, 3,4,4-trimethyl-, (S)- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.